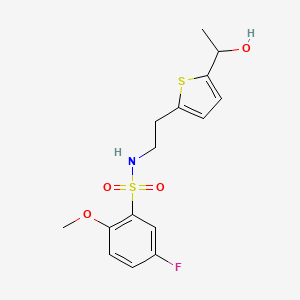
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds similar to “Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate” are often used as important raw materials and intermediates in organic synthesis, pharmaceuticals, as a catalytic agent, as a petrochemical additive and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves processes like atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .Molecular Structure Analysis
The molecular structure of similar compounds often includes a dimethylaminoethyl group and an acrylate group .Physical And Chemical Properties Analysis
Similar compounds are often clear, colorless to yellow or pale brown liquids. They may be soluble in water and sensitive to heat, light, and moisture .科学的研究の応用
Eco-Friendly Chemical Synthesis
Ethyl 3-dimethylamino acrylates have been employed as starting materials in eco-friendly transamination and aza-annulation reactions. These methods allow for the solvent-free synthesis of new compounds like ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, using microwave irradiations to achieve good yields (Meddad et al., 2001).
Reactivity with Carbonyl Compounds
Research on the reactivity of related compounds with aromatic aldehydes and reactive ketones has been conducted. These reactions, under basic conditions, yield various novel acrylates and demonstrate the versatility of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate derivatives in chemical synthesis (Alvarez-Ibarra et al., 1989).
Polymer Science Applications
In polymer science, derivatives of 2-(dimethylamino)ethyl acrylate, like dimethylaminoethyl methacrylate and acrylate, are utilized in a range of applications. These include biomaterials and wastewater treatment. Studies highlight differences in hydrolytic stabilities of various ester groups in these polymers, impacting the net polymer charge from cationic to anionic (Ros et al., 2018).
Catalysis in Polymerization
Cyclopentadienyltitanium complexes substituted with dimethylamino groups demonstrate significant roles in Ziegler−Natta polymerization catalysis for styrene, ethylene, and propylene. The presence of dimethylamino groups affects the catalytic activities and selectivities, indicating its importance in polymer science (Flores et al., 1996).
Surface Grafting for Polymer Modification
Surface-initiated polymerization techniques have been applied to graft 2-(dimethylamino)ethyl acrylate (DMAEA) on polymeric microspheres. This process demonstrates the adaptability of DMAEA in creating functional microspheres with potential applications in various domains, such as drug delivery and sensor technologies (Bian & Cunningham, 2006).
Synthesis of Functional Cyclopropane Esters
Ethyl 2-(2-chloroethyl)acrylate, a derivative of the focal compound, has been used as a versatile α-cyclopropylester cation synthon. It efficiently reacts with various nucleophiles, leading to the synthesis of functionalized cyclopropane esters, showcasing its utility in organic synthesis (Lachia et al., 2011).
Polymeric Nanocarriers for Controlled Release
Amphiphilic block copolymers based on derivatives of dimethylaminoethyl methacrylate and acrylate have been developed for controlled release of bioactive agents. These nanocarriers are responsive to multiple stimuli like UV, temperature, CO2, and pH, demonstrating their potential in biomedical applications (Wang et al., 2013).
作用機序
Target of Action
Similar compounds, such as cationic polymers, have been investigated for their antimicrobial activities .
Mode of Action
Cationic polymers, for example, are known to interact with bacteria through a membrane-lysis mechanism . The balance between cationic and hydrophobic moieties in these polymers significantly affects their antimicrobial activity .
Biochemical Pathways
Related cationic polymers are known to disrupt bacterial cell membranes, which can lead to cell lysis .
Result of Action
Related cationic polymers have been shown to disrupt bacterial cell membranes, leading to cell lysis .
Safety and Hazards
特性
IUPAC Name |
ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHQFNJRONNNY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)



![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)
![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797326.png)